molecular formula C8H11ClN2O B2408767 2H,3H,4H-pyrano[2,3-c]pyridin-6-amine hydrochloride CAS No. 1909306-37-1

2H,3H,4H-pyrano[2,3-c]pyridin-6-amine hydrochloride

Cat. No. B2408767
CAS RN: 1909306-37-1
M. Wt: 186.64
InChI Key: XWOWDFIVJXBGBX-UHFFFAOYSA-N
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Description

2H,3H,4H-pyrano[2,3-c]pyridin-6-amine hydrochloride is a chemical compound that has gained significant attention in scientific research. This compound is a heterocyclic organic compound that contains a pyridine ring fused with a pyrano ring. It has a molecular formula of C10H10ClN3O and a molecular weight of 233.66 g/mol. This compound has shown promising results in various scientific studies and has the potential to be used in various applications.

Scientific Research Applications

Synthesis and Antimicrobial Activity

  • 2H-pyrano[2,3-c]pyridin-6-amine hydrochloride derivatives demonstrate significant activity against bacterial or fungal strains, showing potential as antimicrobial agents (Zhuravel et al., 2005).

Novel Synthetic Approaches

  • New approaches to the synthesis of various 2H-pyrano[2,3-c]pyridine derivatives have been explored, contributing to the field of heterocyclic chemistry (Strah et al., 1996).

Functionalized Derivatives

  • Functionalized pyrano[3,2-c]pyridines have been synthesized and studied for their transformation into other compounds, expanding the utility of this chemical structure (El-Essawy et al., 2007).

Scalable Synthesis Methods

  • Efficient, scalable synthesis methods for 2-aryl-4H-pyrano[2,3-b]pyridin-4-ones have been developed, supporting larger scale studies and potential pharmaceutical applications (Khlebnikov et al., 2009).

Antihypertensive Potential

  • Certain derivatives are expected to exhibit antihypertensive activity, suggesting a potential role in cardiovascular drug development (Kumar & Mashelker, 2006).

Fluorescence Properties

  • Some chromeno[4,3-d]pyrazolo[3,4-b]pyridin derivatives, which can be synthesized using similar compounds, have demonstrated high fluorescence quantum yields, indicating potential use in luminescence or fluorescence probes (Liu et al., 2014).

properties

IUPAC Name

3,4-dihydro-2H-pyrano[2,3-c]pyridin-6-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O.ClH/c9-8-4-6-2-1-3-11-7(6)5-10-8;/h4-5H,1-3H2,(H2,9,10);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWOWDFIVJXBGBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC(=NC=C2OC1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2H,3H,4H-pyrano[2,3-c]pyridin-6-amine hydrochloride

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